molecular formula C9H17N3 B6588624 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1243817-09-5

1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No. B6588624
CAS RN: 1243817-09-5
M. Wt: 167.3
InChI Key:
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Description

1-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)methanamine, or N-tert-butyl-1-methylpyrazole-5-carboxamide (NMBP), is a pyrazole-based amine compound that has been studied extensively due to its potential applications in various scientific fields. It is a low molecular weight compound, with a molecular weight of 161.22 g/mol. NMBP has been studied for its potential use as a drug, a catalyst, and a reagent.

Scientific Research Applications

1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine has been studied for its potential use in various scientific fields. It has been studied for its potential use as a drug, a catalyst, and a reagent. In drug development, 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine has been studied for its potential use as an anti-inflammatory agent, an anticonvulsant, and an antidiabetic agent. In catalysis, 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine has been studied for its potential use as a catalyst for the synthesis of organic compounds. In reagent chemistry, 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine has been studied for its potential use as a reagent for the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine is not yet fully understood. However, it is believed that 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine has several possible mechanisms of action. It is believed that 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine may act as an inhibitor of enzymes involved in inflammation and glucose metabolism. It is also believed that 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine has been studied for its potential biochemical and physiological effects. Studies have shown that 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine has anti-inflammatory, anticonvulsant, and antidiabetic effects. In addition, 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine has been found to have antioxidant, anti-apoptotic, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine in laboratory experiments has several advantages and limitations. One advantage is that 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine is a low molecular weight compound, which makes it easier to handle and store. In addition, 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine is relatively non-toxic and has a low potential for causing adverse effects. A limitation of using 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine in laboratory experiments is that it is not as stable as some other compounds, and may degrade over time.

Future Directions

The potential applications of 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine are vast and there are many potential future directions for research. One potential future direction is to further explore the potential use of 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine as a drug, a catalyst, and a reagent. Another potential future direction is to explore the potential biochemical and physiological effects of 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine. Additionally, further research could be done to explore the potential mechanisms of action of 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine and to identify new uses for 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine in laboratory experiments. Finally, further research could be done to explore the potential toxicity of 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine and to develop methods to reduce or eliminate this toxicity.

Synthesis Methods

1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine can be synthesized using several methods. One common method is the reaction of tert-butyl-1-methylpyrazole-5-carboxylate with ammonia in aqueous solution. This reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid. Another method involves the reaction of tert-butyl-1-methylpyrazole-5-carboxylate with an amine, such as dimethylamine, in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine involves the reaction of tert-butyl hydrazine with 2-bromo-2-methylpropane to form 3-tert-butyl-1-methyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and ammonium chloride to form 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol, which is subsequently converted to the desired product through a reductive amination reaction with formaldehyde and sodium cyanoborohydride.", "Starting Materials": [ "tert-butyl hydrazine", "2-bromo-2-methylpropane", "formaldehyde", "ammonium chloride", "sodium cyanoborohydride" ], "Reaction": [ "Reaction 1: tert-butyl hydrazine + 2-bromo-2-methylpropane -> 3-tert-butyl-1-methyl-1H-pyrazole", "Reaction 2: 3-tert-butyl-1-methyl-1H-pyrazole + formaldehyde + ammonium chloride -> 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol", "Reaction 3: 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol + formaldehyde + sodium cyanoborohydride -> 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine" ] }

CAS RN

1243817-09-5

Product Name

1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanamine

Molecular Formula

C9H17N3

Molecular Weight

167.3

Purity

95

Origin of Product

United States

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